4-Chloro-3-fluoro-4'-methoxybenzophenone
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Overview
Description
4-Chloro-3-fluoro-4’-methoxybenzophenone is an organic compound with the molecular formula C14H10ClFO2 It is a derivative of benzophenone, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by treating 4-chloro-3-fluorobenzoyl chloride with 4-methoxyanisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of 4-Chloro-3-fluoro-4’-methoxybenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-4’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by nucleophiles under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Major Products
Substitution: Formation of methoxy-substituted derivatives
Oxidation: Formation of quinones
Reduction: Formation of benzyl alcohol derivatives
Scientific Research Applications
4-Chloro-3-fluoro-4’-methoxybenzophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of polymers and advanced materials.
Pharmaceuticals: Investigated for potential use in drug development due to its unique structural properties.
Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-4’-methoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on biomolecules. The presence of electron-withdrawing groups such as chloro and fluoro enhances its reactivity, making it a potent inhibitor of certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluoro-4’-hydroxybenzophenone
- 4-Chloro-3-fluoro-4’-methylbenzophenone
- 4-Chloro-3-fluoro-4’-nitrobenzophenone
Uniqueness
4-Chloro-3-fluoro-4’-methoxybenzophenone is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions compared to its analogs with different substituents.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPDHVNHCPWRCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641492 |
Source
|
Record name | (4-Chloro-3-fluorophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760192-86-7 |
Source
|
Record name | (4-Chloro-3-fluorophenyl)(4-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760192-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3-fluorophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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